The ITR2 protein, encoded by the ITR2 gene in Saccharomyces cerevisiae, plays a crucial role in the transport of myo-inositol across the plasma membrane of yeast cells. Myo-inositol is a vital carbohydrate involved in various cellular processes, including signal transduction and osmoregulation. The ITR2 protein is classified as a myo-inositol transporter and is integral to maintaining cellular homeostasis in Saccharomyces cerevisiae.
The ITR2 gene is located on chromosome VII of the Saccharomyces cerevisiae reference genome, derived from the laboratory strain S288C. This gene belongs to a family of transporters that facilitate the movement of small molecules across cell membranes. It is orthologous to human solute carrier family 2 member 13, indicating its evolutionary significance and functional conservation across species .
The synthesis of the ITR2 protein involves transcription of the ITR2 gene followed by translation into the protein. This process is regulated at multiple levels:
The molecular weight of the ITR2 protein is approximately 47 kDa, with an isoelectric point around 6.0, indicating its behavior in different pH environments .
The ITR2 protein consists of multiple transmembrane domains that facilitate its function as a transporter. The predicted secondary structure includes several alpha-helices that span the lipid bilayer of the plasma membrane. Structural studies using techniques such as X-ray crystallography or cryo-electron microscopy could provide further insights into its three-dimensional conformation.
Experimental data suggest that ITR2 forms oligomers, which may be essential for its functional activity as a transporter . Understanding these structural characteristics can aid in elucidating its mechanism of action.
ITR2 mediates the transport of myo-inositol through facilitated diffusion, a passive process that does not require ATP. The reaction can be summarized as follows:
This equilibrium indicates that myo-inositol moves down its concentration gradient, which is critical for maintaining cellular levels of this metabolite.
The mechanism by which ITR2 operates involves binding myo-inositol on one side of the membrane and undergoing conformational changes to release it on the other side. This process can be influenced by factors such as substrate concentration and membrane potential. Data from studies indicate that mutations in key residues within ITR2 can significantly impair its transport activity, providing insights into critical regions necessary for function .
ITR2 exhibits characteristics typical of membrane proteins, including hydrophobic regions that interact with lipid bilayers and hydrophilic regions that interact with aqueous environments inside and outside the cell. Its stability and functionality are influenced by membrane composition and environmental conditions such as pH and ionic strength.
The study of ITR2 has significant implications in various fields:
The ITR2 (myo-inositol transporter 2) gene (YOL103W) in Saccharomyces cerevisiae originated from a whole-genome duplication (WGD) event ~100 million years ago. This event gave rise to a paralogous pair: ITR2 and ITR1 (YGR010W). Both genes belong to the sugar transporter superfamily and function as high-affinity myo-inositol transporters. Post-WGD, ITR1 retained the ancestral regulatory mechanism involving repression by inositol and choline, while ITR2 evolved constitutive expression independent of these nutrients [1] [2].
The paralogs exhibit distinct genomic contexts:
Table 1: Comparative Features of ITR1 and ITR2 in S. cerevisiae
Feature | ITR1 (YGR010W) | ITR2 (YOL103W) |
---|---|---|
Chromosome Location | VII | XV |
Protein Length (aa) | 588 | 609 |
Molecular Weight (Da) | 64,283.5 | 66,715.8 |
Expression Regulation | Repressed by inositol/cho | Constitutive |
Genetic Interactions | Viable null mutant | Synthetic defect with itr1Δ |
ITR2 orthologs exhibit lineage-specific adaptations within the Saccharomyces genus. In S. kudriavzevii, a cold-adapted species, the ITR2 ortholog shows accelerated evolutionary rates (Ka/Ks = 0.32) compared to S. cerevisiae (Ka/Ks = 0.18), suggesting selection for enhanced inositol uptake in low-temperature niches. Conversely, S. uvarum retains a single ITR-like gene, indicating differential paralog loss post-WGD [6].
Industrial domestication has shaped ITR2’s genomic landscape:
Table 2: Evolutionary Metrics of ITR2 Orthologs in Saccharomyces Species
Species | Ka/Ks Ratio | Adaptive Trait | Genomic Context |
---|---|---|---|
S. cerevisiae (S288C) | 0.18 | Constitutive expression | Tetraploid in bakery strains |
S. kudriavzevii (CR85) | 0.32 | Cold-adapted transport | Diploid, subtelomeric |
S. uvarum (CBS7001) | 0.21 | Single-copy retentio | No WGD paralog |
The ITR gene family is conserved across fungi but with clade-specific innovations. In Ascomycota, ITR2-like transporters retain 12 transmembrane domains and signature motifs (e.g., G-X₆-G in loop 2), critical for substrate recognition. However, pathogenic Candida species lack ITR orthologs, instead employing HGT1-type hexose transporters for inositol uptake, highlighting convergent evolution [1] [4].
Three conservation patterns are observed:
ITR2 exemplifies "module-dependent" evolution: its core transport domain is conserved (dN/dS < 0.2), while C-terminal regulatory segments diverge rapidly (dN/dS > 0.5), enabling niche-specific tuning of inositol uptake [4] [6].
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